

Mal-amido-PEG8-acid molecular weight and formula

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Compound of Interest

Compound Name: Mal-amido-PEG8-acid

Cat. No.: B608817

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In-Depth Technical Guide to Mal-amido-PEG8acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of **Mal-amido-PEG8-acid**, a heterobifunctional linker critical in the field of bioconjugation and drug development.

Core Properties of Mal-amido-PEG8-acid

Mal-amido-PEG8-acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of molecules, typically a thiol-containing substance to an amine-containing one. The hydrophilic PEG chain enhances solubility and can reduce the immunogenicity of the resulting conjugate.

A summary of its key quantitative data is presented below:



Property	Value	Source
Molecular Formula	C26H44N2O13	[1][2][3][4]
Molecular Weight	592.6 g/mol	[1][3]
CAS Number	1334177-86-4	[3][4]

Experimental Protocols

The unique structure of **Mal-amido-PEG8-acid** lends itself to a two-step conjugation process. The following are generalized protocols for its use, which may require optimization for specific applications.

Protocol 1: Activation of the Carboxylic Acid Group

The carboxylic acid terminus of **Mal-amido-PEG8-acid** must first be activated to react efficiently with primary amines. A common method for this is EDC/NHS chemistry.

Materials:

- Mal-amido-PEG8-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching reagent (e.g., hydroxylamine)
- Desalting column

Methodology:



- Dissolve Mal-amido-PEG8-acid in the Activation Buffer.
- Add a molar excess of EDC and NHS to the solution. The ratio of Mal-amido-PEG8acid:EDC:NHS is typically 1:1.5:1.5.
- Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Immediately proceed to the next step or freeze the activated linker for later use.
- Add the amine-containing molecule to the activated linker solution. The pH may need to be adjusted to the optimal range for the specific amine.
- Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding a quenching reagent to consume any unreacted NHS-ester.
- Purify the resulting conjugate using a desalting column to remove excess reagents.

Protocol 2: Conjugation to a Thiol-Containing Molecule

The maleimide group of the **Mal-amido-PEG8-acid** conjugate selectively reacts with thiol (sulfhydryl) groups.

Materials:

- Activated Mal-amido-PEG8-acid conjugate from Protocol 1
- Thiol-containing molecule (e.g., cysteine-containing peptide, reduced antibody)
- Conjugation Buffer (e.g., phosphate buffer, pH 6.5-7.5)
- Reducing agent (if necessary, e.g., TCEP)
- Quenching reagent (e.g., L-cysteine)
- Purification system (e.g., size-exclusion chromatography)

Methodology:



- If the thiol groups on the target molecule are oxidized, they must first be reduced using a suitable reducing agent like TCEP.
- Dissolve the thiol-containing molecule in the Conjugation Buffer.
- Add the activated Mal-amido-PEG8-acid conjugate to the thiol-containing molecule solution.
 A slight molar excess of the maleimide-containing compound is often used.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Quench the reaction by adding a quenching reagent like L-cysteine to react with any excess maleimide groups.
- Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted components.

Applications in Experimental Workflows

Mal-amido-PEG8-acid is frequently utilized in the development of Antibody-Drug Conjugates (ADCs).[5][6] In this context, the linker connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells.

Below is a diagram illustrating the general workflow for creating an ADC using **Mal-amido-PEG8-acid**.

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